N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide
Description
The target compound features a benzohydrazide backbone substituted with a 4-methoxybenzoyl group and a 1,3-benzodioxol-5-ylmethyl-isoindol-3-one moiety. The isoindol-3-one ring introduces rigidity, while the 1,3-benzodioxole group contributes electron-rich aromaticity. The 4-methoxybenzoyl substituent may enhance lipophilicity and influence binding interactions.
Properties
CAS No. |
732251-90-0 |
|---|---|
Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1H-isoindol-1-yl]-4-methoxybenzohydrazide |
InChI |
InChI=1S/C24H21N3O5/c1-30-17-9-7-16(8-10-17)23(28)26-25-22-18-4-2-3-5-19(18)24(29)27(22)13-15-6-11-20-21(12-15)32-14-31-20/h2-12,22,25H,13-14H2,1H3,(H,26,28) |
InChI Key |
KYVMFSYZRPBMPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzohydrazide Derivatives with Substituted Aromatic Groups
Key Structural Features and Differences:
Discussion :
- Electronic Effects : The 4-methoxy group in the target compound and B4 likely increases electron density, favoring hydrophobic interactions. In contrast, nitro-substituted analogs (e.g., compound 11 ) exhibit stronger electron-withdrawing effects, which may enhance binding to electron-deficient targets but reduce bioavailability.
- Heterocyclic Influence : The isoindol-3-one ring in the target compound provides conformational rigidity compared to the flexible indane in B4 or the planar benzimidazole in 3a-3b . This rigidity could improve target selectivity by reducing entropic penalties during binding.
Compounds with 1,3-Benzodioxole or Indole Moieties
Key Structural Features and Differences:
Discussion :
Hydrazide Derivatives with Heterocyclic Modifications
Key Structural Features and Differences:
Discussion :
- Solubility and Stability : The pyrrolidine ring in 10b likely improves water solubility compared to the target compound’s isoindol-3-one. However, the latter’s rigidity could enhance stability in biological environments.
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